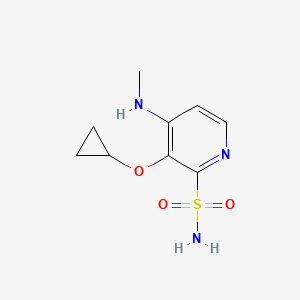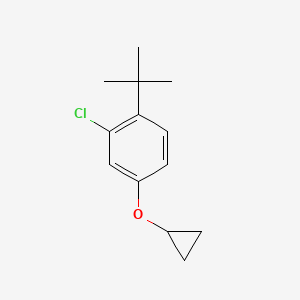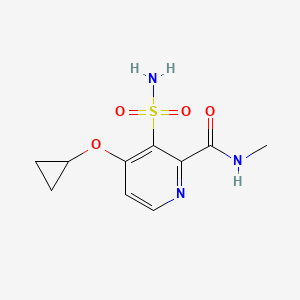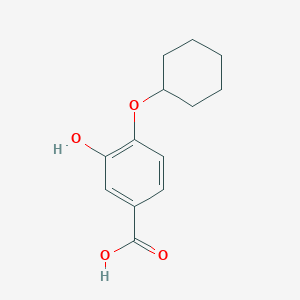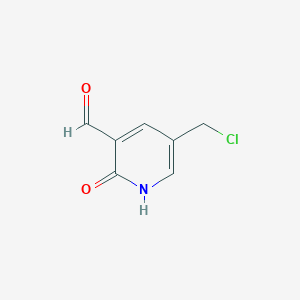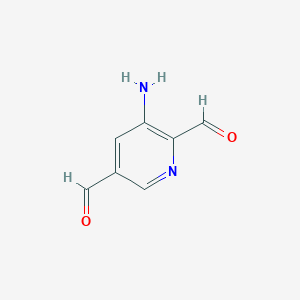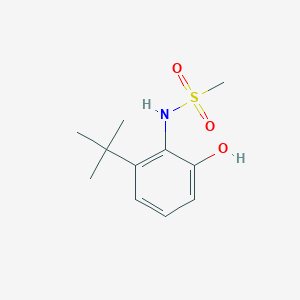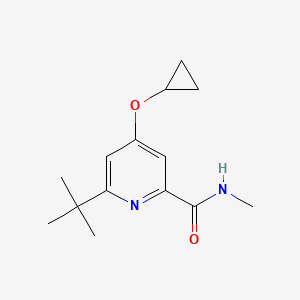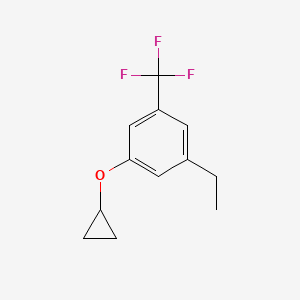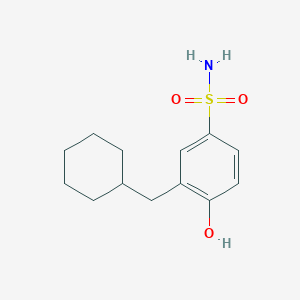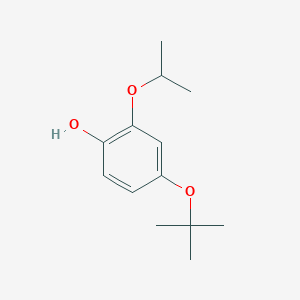
4-Tert-butyl-3-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-(cyclohexyloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Condensation: Phenol is first condensed with epoxy cyclohexane to form an intermediate.
Alkylation: The intermediate is then alkylated with tert-butyl chloride in the presence of ferric chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-3-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound’s antioxidant properties help neutralize ROS, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can influence cellular signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylphenol: A similar compound with a tert-butyl group attached to the phenol ring but lacking the cyclohexyloxy group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups attached to the phenol ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge and is widely used in the production of polycarbonate plastics and epoxy resins
Uniqueness
4-Tert-butyl-3-(cyclohexyloxy)phenol is unique due to the presence of both a tert-butyl group and a cyclohexyloxy group on the phenol ring
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
4-tert-butyl-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
Clé InChI |
STBSHFUZMFAUHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



